molecular formula C11H13N3OS B2824388 4-(1,3-Benzothiazol-2-yl)butanehydrazide CAS No. 21344-58-1

4-(1,3-Benzothiazol-2-yl)butanehydrazide

Cat. No. B2824388
CAS RN: 21344-58-1
M. Wt: 235.31
InChI Key: CVKSGECMVPIYIB-UHFFFAOYSA-N
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Description

“4-(1,3-Benzothiazol-2-yl)butanehydrazide” is a chemical compound with the linear formula C11H13N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H13N3OS . More detailed structural studies, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations, have been conducted on similar compounds .


Chemical Reactions Analysis

Benzothiazole synthesis involves a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 235.31 . Further physical and chemical properties might be available in the product’s Material Safety Data Sheet (MSDS) provided by the manufacturer.

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(1,3-Benzothiazol-2-yl)butanehydrazide and its derivatives have been explored for their antimicrobial properties. For instance, new 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3- benzothiazole derivatives synthesized from benzothiazolyl carboxyhydrazide showed significant antimicrobial activity when evaluated by the disc diffusion method (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Cyclometalation and Structural Analysis

The compound also finds applications in the field of cyclometalation. For example, 1,4-Bis(benzothiazol-2-yl)benzene undergoes double cyclopalladation of the central benzene ring to form a nonpolymeric, acetate-bridged product, identified as a topologically novel, counterhinged molecular box through X-ray crystal structure analysis (O. and Steel, 1998).

Chemical Synthesis and Applications

The benzothiazole structure is integral in various chemical syntheses. For instance, 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid was used as an acid component in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Furthermore, derivatives of this compound have been synthesized and evaluated for anticancer activity. For instance, new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives were synthesized and investigated for their potential anticancer activity, showing promising results in various cancer cell lines (Osmaniye et al., 2018).

Bioinformatics and Drug Potential

The compound's derivatives are also studied for their potential as neuropharmacological agents. A study on Schiff bases, specifically (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, aimed to evaluate their drug-like, pharmacokinetic, and pharmacodynamic properties. The study found that these compounds, confirmed spectrally through FT-IR and NMR, might be proposed as potentially effective for neuropsychiatric drugs (Avram et al., 2021).

Mechanism of Action

While the specific mechanism of action for “4-(1,3-Benzothiazol-2-yl)butanehydrazide” is not mentioned in the available resources, benzothiazole derivatives have been studied for their in vitro and in vivo activity against M. tuberculosis .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSGECMVPIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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